5-Chloro-2-methyl-4-nitrobenzoic acid
Overview
Description
5-Chloro-2-methyl-4-nitrobenzoic acid is a chemical compound used as a reagent to synthesize amino-1H-pyrazole amide derivatives, compounds that act as Raf kinase inhibitors in melanoma cells . It is also used as a reagent to synthesize fluorogenic substrates, compounds that can be used for activity imaging within living cells .
Molecular Structure Analysis
The molecular formula of 5-Chloro-2-methyl-4-nitrobenzoic acid is C7H4ClNO4 . Its average mass is 201.564 Da and its monoisotopic mass is 200.982880 Da .Physical And Chemical Properties Analysis
5-Chloro-2-methyl-4-nitrobenzoic acid is a crystalline powder with a light yellow to yellow-green color . It has a melting point of 137-139 °C . It is slightly soluble in water .Scientific Research Applications
Analytical Chemistry Applications
5-Chloro-2-methyl-4-nitrobenzoic acid and its derivatives have been utilized in analytical chemistry. For example, a derivative, sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, was used to develop a gas-liquid chromatographic method for determining residues in various samples, including soybeans, soil, and milk (Alder, Augenstein, & Rogerson, 1978).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a close relative, has been identified as a multireactive building block for the synthesis of various nitrogenous heterocycles. This compound has been instrumental in the preparation of substituted nitrogenous heterocycles with significant importance in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Bioinorganic Chemistry
A study explored the synthesis of a silver(I) complex using 5-Chloro-2-nitrobenzoic acid, demonstrating its potential in bioinorganic chemistry. The complex showed high cytotoxic properties, indicating possible biomedical applications (Wang & Shi, 2011).
Synthesis of Pharmaceuticals
Environmental Chemistry
The compound and its derivatives have applications in environmental chemistry. An investigation into the photocatalytic degradation of 2-chloro-5-nitrobenzoic acid using a ZnO–SnO2/nano-clinoptilolite system highlights its role in environmental remediation processes (Khodami & Nezamzadeh-Ejhieh, 2015).
Crystallography and Solid-State Chemistry
There is significant interest in the crystallographic study of 5-Chloro-2-methyl-4-nitrobenzoic acid and its analogs. Studies have focused on understanding the crystal structures of various hydrogen-bonded compounds and cocrystals formed with this compound, providing valuable insights into solid-state chemistry (Gotoh & Ishida, 2019).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-chloro-2-methyl-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBONDNSCEDDWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-4-nitrobenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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